molecular formula C18H23BrFN3O4 B6299546 N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide CAS No. 2084138-48-5

N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide

Katalognummer B6299546
CAS-Nummer: 2084138-48-5
Molekulargewicht: 444.3 g/mol
InChI-Schlüssel: SRTAGQZGQRMBJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide is a novel compound synthesized for use in scientific research. It is a derivative of the N-hydroxy-2-oxoacetimidamide family of compounds, which have been used extensively in the laboratory for a variety of applications. This compound has been found to be useful for a variety of purposes, including synthesis of compounds for drug development, as well as for biochemical and physiological studies. The purpose of

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Research

Several studies focus on the synthesis and potential pharmaceutical applications of compounds similar to N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide. These compounds are often synthesized for use in metabolic studies or as potential radiotracers for medical imaging.

  • Synthesis for Metabolic Studies : Nakatsuka, Kawahara, and Yoshitake (1981) synthesized a neuroleptic agent involving a similar compound for use in metabolic studies. Their synthesis involved a series of reactions including the Mannich reaction and Grignard reaction (Nakatsuka, Kawahara, & Yoshitake, 1981).

  • PET Radiotracer Development : Katoch-Rouse and Horti (2003) developed a radiotracer for studying cannabinoid receptors in the brain using positron emission tomography (PET), using a similar fluorinated compound (Katoch-Rouse & Horti, 2003).

  • Neuroleptic Agent Development : Westaway et al. (2009) discovered a novel small molecule motilin receptor agonist, structurally similar to the compound , showing promise in gastrointestinal transit models (Westaway et al., 2009).

Synthesis and Characterization for Therapeutic Applications

Compounds structurally related to N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide have been synthesized and characterized for their potential therapeutic applications.

  • Synthesis of Fluorinated Heterocyclic Amino Acids : Van Hende et al. (2009) explored synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid with high potential in medicinal chemistry, closely related to the compound (Van Hende et al., 2009).

  • Anti-Leukemia Activity Measurement : Yang et al. (2009) synthesized and measured the anti-leukemia activity of compounds structurally similar, indicating potential bioactivity against leukemia (Yang et al., 2009).

Crystal Structure Analysis

Research on crystal structure analysis of related compounds aids in understanding their properties and potential applications.

  • Crystal Structures of Related Compounds : Shalaby et al. (2014) synthesized and analyzed the crystal structures of related pyridinecarboxylates, providing insights into their structural properties (Shalaby et al., 2014).

  • Calcium-Channel-Blocking and Antihypertensive Activity : Shanklin et al. (1991) synthesized compounds with fluoro substituents for evaluating their calcium-channel-blocking and antihypertensive activity, relevant to compounds similar to the one (Shanklin et al., 1991).

Eigenschaften

IUPAC Name

tert-butyl 4-[2-(3-bromo-4-fluorophenyl)imino-2-(hydroxyamino)acetyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrFN3O4/c1-18(2,3)27-17(25)23-8-6-11(7-9-23)15(24)16(22-26)21-12-4-5-14(20)13(19)10-12/h4-5,10-11,26H,6-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTAGQZGQRMBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=NC2=CC(=C(C=C2)F)Br)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.